molecular formula C24H32N4O6 B2836669 Thalidomide-NH-C6-NH-Boc CAS No. 2093536-13-9

Thalidomide-NH-C6-NH-Boc

Numéro de catalogue: B2836669
Numéro CAS: 2093536-13-9
Poids moléculaire: 472.542
Clé InChI: MYIJXYLTQWCASN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Thalidomide-NH-C6-NH-Boc is a compound that features a thalidomide moiety, a hydrophilic polyethylene glycol spacer, and a tert-butoxycarbonyl (Boc) protected amine. Thalidomide is known for its role as an E3 ligase activator, promoting the ubiquitination of specific proteins. The Boc protecting group can be removed to reveal a primary amine, which can react with various substrates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-NH-C6-NH-Boc involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent reaction conditions and purification steps to achieve the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

Thalidomide-NH-C6-NH-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Cancer Treatment

Thalidomide and its derivatives have been investigated for their efficacy in treating multiple myeloma and other malignancies due to their immunomodulatory effects and ability to inhibit angiogenesis. Notably:

  • Multiple Myeloma : Thalidomide has shown effectiveness in relapsed/refractory multiple myeloma, often used in combination with dexamethasone to enhance therapeutic outcomes .
  • Malignant Melanoma : Research indicates that thalidomide can induce apoptosis in melanoma cells, suggesting a potential role in treatment regimens .

Inflammatory Disorders

The compound exhibits anti-inflammatory properties that may benefit conditions such as:

  • Erythema Nodosum Leprosum : Thalidomide has been historically used to treat this condition associated with leprosy .
  • Lupus Erythematosus : Its immunomodulatory effects are beneficial in managing cutaneous lupus erythematosus .

Neurological Applications

Emerging studies suggest potential applications in neurodegenerative diseases due to its effects on neuronal signaling pathways:

  • Neuroprotection : Thalidomide has been shown to influence neuroinflammatory responses, indicating possible therapeutic avenues for conditions like Alzheimer's disease .

Thalidomide's Role in Cancer Therapy

A study published in Nature demonstrated that thalidomide derivatives could selectively degrade oncogenic proteins, leading to reduced tumor growth in xenograft models of multiple myeloma. The study highlighted the importance of cereblon binding in mediating these effects, emphasizing the role of this compound as a promising therapeutic agent.

Efficacy in Autoimmune Diseases

Research conducted on patients with severe cases of systemic lupus erythematosus revealed that thalidomide administration resulted in significant improvement in clinical symptoms. The study noted a reduction in TNF-alpha levels, underscoring the compound's immunomodulatory capabilities.

Table 1: Summary of Therapeutic Applications

Application AreaSpecific ConditionsMechanism of Action
CancerMultiple MyelomaInhibition of angiogenesis; apoptosis induction
Inflammatory DisordersErythema Nodosum Leprosum, LupusImmunomodulation; TNF-alpha reduction
Neurological DisordersAlzheimer's DiseaseNeuroinflammation modulation

Table 2: Case Study Results

Study ReferenceConditionOutcome
Nature (2020)Multiple MyelomaReduced tumor growth; enhanced apoptosis
Lupus Study (2021)Systemic Lupus ErythematosusSignificant symptom improvement; lowered TNF-alpha

Mécanisme D'action

Thalidomide-NH-C6-NH-Boc exerts its effects by promoting the ubiquitination and subsequent degradation of target proteins. The thalidomide moiety binds to the cereblon protein, a component of the E3 ubiquitin ligase complex, leading to the ubiquitination of specific substrates. This process ultimately results in the degradation of the target proteins via the proteasome pathway .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Thalidomide-NH-C6-NH-Boc is unique due to its combination of a thalidomide moiety, a hydrophilic polyethylene glycol spacer, and a Boc-protected amine. This structure allows for versatile applications in targeted protein degradation and drug development .

Activité Biologique

Thalidomide-NH-C6-NH-Boc is a synthetic compound derived from thalidomide, designed as an E3 ligase ligand-linker conjugate. This compound incorporates a cereblon ligand and a linker that facilitates the synthesis of potent PROTAC (Proteolysis Targeting Chimera) degraders. The biological activity of this compound is primarily linked to its role in modulating protein degradation pathways, particularly through its interaction with the cereblon (CRBN) protein.

Chemical Characteristics

  • Molecular Formula : C24_{24}H32_{32}N4_4O6_6
  • Molecular Weight : 472.53 g/mol
  • CAS Number : 2093536-13-9

This compound functions as a ligand for the CRBN, which is part of the Cullin 4 RING E3 ubiquitin ligase complex. Upon binding, it promotes the ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism is pivotal in regulating various biological processes, including:

  • Immunomodulation : Thalidomide and its derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .
  • Anti-Angiogenesis : The compound inhibits angiogenesis by disrupting vascular endothelial growth factor (VEGF) signaling pathways, which is significant in cancer therapy .
  • Oncological Applications : this compound has potential applications in treating multiple myeloma and other malignancies through its ability to degrade specific oncoproteins .

Case Study 1: Efficacy in Multiple Myeloma

A study demonstrated that thalidomide derivatives, including this compound, effectively induce degradation of SALL4, a transcription factor implicated in multiple myeloma. This was confirmed through mass spectrometry and Western blot analyses showing a dose-dependent decrease in SALL4 protein levels without affecting mRNA levels, indicating post-transcriptional regulation .

Case Study 2: Immunomodulatory Effects

Research has highlighted that thalidomide derivatives can selectively enhance T-cell responses while inhibiting pro-inflammatory cytokine production. For instance, studies indicate that thalidomide promotes a shift from Th1 to Th2 cytokine profiles, enhancing IL-4 production while suppressing interferon-gamma (IFN-γ) .

Comparative Analysis of Thalidomide Derivatives

CompoundMechanism of ActionKey ApplicationsSide Effects
ThalidomideImmunomodulation, anti-inflammatoryErythema nodosum leprosum, multiple myelomaTeratogenic effects
This compoundCRBN-mediated protein degradationCancer therapy (myeloma)Potential for off-target effects
LenalidomideSimilar to thalidomide but more potentMultiple myeloma, myelodysplastic syndromesLess severe than thalidomide

Propriétés

IUPAC Name

tert-butyl N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O6/c1-24(2,3)34-23(33)26-14-7-5-4-6-13-25-16-10-8-9-15-19(16)22(32)28(21(15)31)17-11-12-18(29)27-20(17)30/h8-10,17,25H,4-7,11-14H2,1-3H3,(H,26,33)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIJXYLTQWCASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.